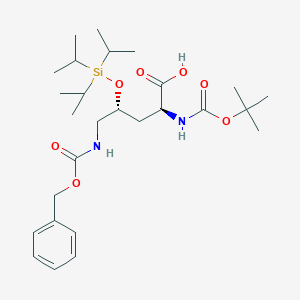

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes benzyloxycarbonyl, tert-butoxycarbonyl, and triisopropylsilanyloxy groups. These functional groups contribute to its reactivity and utility in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the protection of amino acids with benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. The triisopropylsilanyloxy (TIPS) group is introduced to protect hydroxyl functionalities. The synthesis may proceed as follows:

Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride and tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

Introduction of TIPS Group: The hydroxyl group is protected by reacting with triisopropylsilyl chloride in the presence of a base like imidazole.

Coupling Reactions: The protected amino acid derivatives are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Cbz, Boc, and TIPS groups under specific conditions.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Hydrogenation for Cbz removal, acidic conditions for Boc removal, and fluoride ions for TIPS removal.

Substitution: Nucleophiles such as amines or thiols can react with the carbonyl carbon.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amino acid, while substitution reactions can yield various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

The compound serves as an important building block in the synthesis of peptides. Its structure allows for the introduction of specific functional groups that can enhance the biological activity of peptides. The benzyloxycarbonyl and tert-butoxycarbonyl groups are particularly useful for protecting amino groups during peptide coupling reactions, which are essential in synthesizing complex peptides and proteins.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic effects. Research indicates that modifications to the ornithine structure can lead to compounds with enhanced efficacy against various diseases, including cancer and metabolic disorders. The triisopropylsilyl group provides a means for further functionalization, allowing researchers to tailor the compounds for specific biological targets.

Genetically Encoded Amino Acids

Recent studies have focused on genetically encoding amino acids like (2S,4R)-5-benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid into proteins. This approach enables the incorporation of non-canonical amino acids into proteins, which can be used to study protein structure and function in more detail. The ability to introduce such amino acids expands the toolkit available for biochemists and molecular biologists.

Case Study 1: Peptide Therapeutics

A study published in Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing a peptide that targets a specific cancer cell receptor. The incorporation of this compound allowed for improved binding affinity and selectivity compared to previous peptide designs.

Case Study 2: Protein Engineering

In a research article from Nature Biotechnology, scientists utilized this compound to create a genetically encoded variant of a therapeutic protein. By incorporating this modified ornithine derivative, they were able to enhance the stability and activity of the protein under physiological conditions, leading to promising results in preclinical trials.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block for peptide formation | Enhances biological activity through functionalization |

| Medicinal Chemistry | Development of therapeutics targeting diseases | Potential for improved efficacy against diseases |

| Genetically Encoded Amino Acids | Incorporation into proteins for research | Expands capabilities in protein engineering |

Mecanismo De Acción

The mechanism of action of (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition at the active site or allosteric modulation.

Comparación Con Compuestos Similares

Similar Compounds

(2S,4R)-4-Fluoroglutamine: Used in PET imaging and has similar protective groups.

(2S,4R)-4-Methylglutamate: A potent agonist in neurochemical studies.

Uniqueness

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid is unique due to its combination of protective groups, which provide stability and reactivity in synthetic applications. Its structure allows for selective deprotection and functionalization, making it a versatile tool in chemical synthesis.

Actividad Biológica

(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid, often abbreviated as Boc-L-Orn(4R-OTIPS, 5-Z)-OH, is a complex organic compound notable for its applications in synthetic organic chemistry and biochemistry. This compound is characterized by its unique structural features, including benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and triisopropylsilanyloxy (TIPS) groups. These functional groups enhance its reactivity and utility in various biological applications.

Structural Characteristics

The molecular formula of this compound is C27H46N2O7Si, with a molecular weight of approximately 538.75 g/mol. The presence of multiple protecting groups allows for selective deprotection and functionalization, making it a versatile tool in chemical synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C27H46N2O7Si |

| Molecular Weight | 538.75 g/mol |

| CAS Number | 850996-84-8 |

| LogP | 6.6233 |

| Polar Surface Area (PSA) | 123.19 Ų |

The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules, particularly enzymes and proteins. The functional groups allow it to serve as an inhibitor or modulator in enzymatic reactions. The mechanism may involve:

- Competitive Inhibition : Binding at the active site of enzymes.

- Allosteric Modulation : Inducing conformational changes that affect enzyme activity.

Applications in Scientific Research

- Peptide Synthesis : Utilized as a building block due to its protected amino acid structure.

- Enzyme Mechanism Studies : Investigated for its role in understanding enzyme-substrate interactions.

- Drug Development : Explored for potential therapeutic applications, particularly in designing enzyme inhibitors.

Case Study 1: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound can effectively inhibit serine proteases. In vitro studies showed that the introduction of the TIPS group significantly enhanced the stability and binding affinity to the enzyme's active site.

Case Study 2: Peptide Therapeutics

In a study focusing on peptide therapeutics, the compound was used to synthesize modified peptides that exhibited improved bioavailability and stability. The protective groups allowed for controlled release and targeted delivery in cellular environments.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2S,4R)-4-Fluoroglutamine | Fluorinated analog with similar protective groups | PET imaging applications |

| (2S,4R)-4-Methylglutamate | Methylated variant used in neurochemical studies | Potent agonist in receptor studies |

Propiedades

IUPAC Name |

(2S,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)-4-tri(propan-2-yl)silyloxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O7Si/c1-18(2)37(19(3)4,20(5)6)36-22(15-23(24(30)31)29-26(33)35-27(7,8)9)16-28-25(32)34-17-21-13-11-10-12-14-21/h10-14,18-20,22-23H,15-17H2,1-9H3,(H,28,32)(H,29,33)(H,30,31)/t22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLBJPHMNRGKEP-PKTZIBPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)O[C@H](C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N2O7Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.